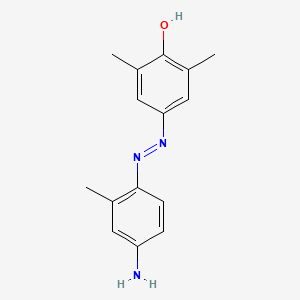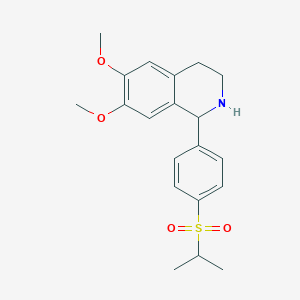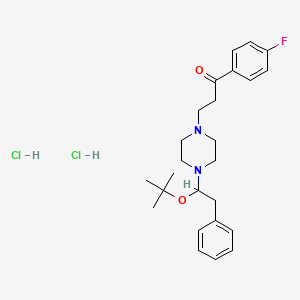
N-diazo-3-nitro-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(m-Nitrophenylsulfonyl) azide is an organic compound characterized by the presence of a nitro group (NO₂) attached to a phenyl ring, which is further connected to a sulfonyl azide group (SO₂N₃)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (m-Nitrophenylsulfonyl) azide can be synthesized through the nucleophilic substitution reaction of sulfonyl chlorides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions . The general reaction scheme is as follows:
[ \text{R-SO₂Cl} + \text{NaN₃} \rightarrow \text{R-SO₂N₃} + \text{NaCl} ]
Industrial Production Methods: Industrial production of sulfonyl azides, including (m-Nitrophenylsulfonyl) azide, often involves the use of polyethylene glycol (PEG-400) as an eco-friendly reaction medium. This method enhances the reaction efficiency and yield while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: (m-Nitrophenylsulfonyl) azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes.
Major Products:
Substitution: Formation of alkyl or aryl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
(m-Nitrophenylsulfonyl) azide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic tools.
Industry: Applied in material sciences for polymer cross-linking and the production of high-energy materials.
Wirkmechanismus
The mechanism of action of (m-Nitrophenylsulfonyl) azide primarily involves its reactivity as an azide group. The azide group can act as a nucleophile in substitution reactions, a reducing agent in reduction reactions, and a dipole in cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
- Phenylsulfonyl azide
- Benzylsulfonyl azide
- Tosyl azide
Comparison: (m-Nitrophenylsulfonyl) azide is unique due to the presence of the nitro group, which can influence its reactivity and stability compared to other sulfonyl azides. The nitro group can also provide additional functionality for further chemical modifications .
Eigenschaften
CAS-Nummer |
6647-85-4 |
|---|---|
Molekularformel |
C6H4N4O4S |
Molekulargewicht |
228.19 g/mol |
IUPAC-Name |
N-diazo-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4H |
InChI-Schlüssel |
WGTKCHUGTQBBMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)


![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

